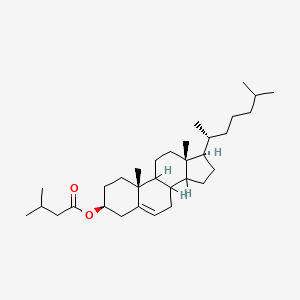

Cholest-5-en-3beta-yl isovalerate

Descripción general

Descripción

Cholest-5-en-3beta-yl isovalerate: is a chemical compound with the molecular formula C32H54O2 . It is an ester derivative of cholesterol, specifically formed by the esterification of cholesterol with isovaleric acid. This compound is part of the broader class of cholesteryl esters, which are important in various biological and industrial contexts.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cholest-5-en-3beta-yl isovalerate typically involves the esterification of cholesterol with isovaleric acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

Cholesterol+Isovaleric AcidAcid CatalystCholest-5-en-3beta-yl isovalerate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of immobilized acid catalysts can also enhance the efficiency and scalability of the process. The product is typically purified through distillation or recrystallization to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Cholest-5-en-3beta-yl isovalerate can undergo oxidation reactions, particularly at the isovalerate moiety, leading to the formation of carboxylic acids or ketones.

Reduction: The compound can be reduced to form alcohol derivatives, particularly at the ester linkage.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohol derivatives.

Substitution: Various ester derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Cholest-5-en-3beta-yl isovalerate is a chemical compound derived from cholesterol, with the molecular formula and a molecular weight of approximately 478.76 g/mol. It features a cholestane backbone with an isovalerate group attached at the 3β position.

Scientific Research Applications

This compound is used in research to study lipid metabolism. The compound has potential interactions with various biological molecules and shares structural similarities with other cholesterol derivatives. The specific isovalerate attachment may contribute to unique biological activities not observed in other derivatives.

Paramagnetic Vesicles for Macrophage Detection

Cholesterol esters, including derivatives with a free carboxylic acid function, can be incorporated into biocompatible, paramagnetic, fluorescent phosphatidylserine vesicles for targeted imaging of macrophages .

Methods & Results:

- Anionic vesicles containing phosphatidylserine and a synthetic oxidized cholesterol ester derivative (cholesterol-9-carboxynonanoate [9-CCN]) were synthesized .

- In vitro studies characterized particle size, MRI relaxation times, and stability . Vesicles containing 9-CCN showed enhanced ability to bind human low-density lipoprotein and to be internalized by macrophages via scavenger receptor and integrin-dependent pathways .

- In vivo MRI in a rabbit model of atherosclerosis using 9-CCN vesicles containing gadolinium revealed protracted enhancement and colocalization with arterial macrophages, which was not seen with control vesicles .

- Pharmacokinetic experiments demonstrated prolonged plasma residence time of 9-CCN vesicles, possibly due to its capacity to bind to low-density lipoprotein . The half-life of oxPL is approximately 12 h, while the control particle has a much shorter half-life, perhaps 3–4 h .

Cholesterol-Based Compounds in Drug Delivery

Cholesterol and its derivatives have found applications in various research fields, including drug delivery systems .

- Reduction-Responsive Polymersomes: Block copolymers with disulfide bridges linking hydrophilic PEG and hydrophobic blocks, containing cholesterol derivatives, showed sensitivity to reduction and could be used as drug carriers with long circulation profiles and slow release kinetics .

- Micelle Formation: Cholesterol derivatives have been reported as potential alternatives to conventional phosphatidylethanolamine-PEGs, with the synthesis relying on the esterification reaction of cholesterol derivatives . In vivo animal studies revealed very good tumor-targeting properties and efficient antitumor effects at very low concentrations, with low systemic toxicity .

- Liposome Development: Liposomes developed using dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and Chol-FRFK were achieved by coupling cholesteryl chloroformate with amino acid-bound resins, followed by resin cleavage using TFA and the removal of protecting groups .

** tables of structural Similarities**

This compound shares structural similarities with several other compounds derived from cholesterol.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Cholesterol | Base structure of cholestane | Precursor for steroid hormones |

| Cholesteryl acetate | Acetate group at 3β position | Used in drug formulations |

| Cholesteryl isovalerate | Isovalerate group similar to cholesteryl | Potentially enhanced bioactivity due to branched chain |

| Cholesteryl oleate | Oleic acid esterified at 3β position | Known for emollient properties in cosmetic applications |

Mecanismo De Acción

The mechanism of action of cholest-5-en-3beta-yl isovalerate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The ester linkage can be hydrolyzed by esterases, releasing cholesterol and isovaleric acid. Cholesterol can then participate in various biological processes, including membrane fluidity regulation and steroid hormone synthesis.

Comparación Con Compuestos Similares

Cholesteryl acetate: An ester of cholesterol with acetic acid.

Cholesteryl oleate: An ester of cholesterol with oleic acid.

Cholesteryl palmitate: An ester of cholesterol with palmitic acid.

Comparison:

Cholest-5-en-3beta-yl isovalerate: is unique due to the presence of the isovaleric acid moiety, which imparts distinct chemical and physical properties compared to other cholesteryl esters.

Cholesteryl acetate: is more commonly used in research due to its simpler structure and ease of synthesis.

Cholesteryl oleate: and are more hydrophobic and are often studied in the context of lipid storage and transport.

Actividad Biológica

Cholest-5-en-3beta-yl isovalerate is a steroid ester that has garnered attention in the field of pharmacology and biochemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms, and implications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 486.77 g/mol. It belongs to the class of sterols, which are known for their significant roles in cellular processes and membrane integrity.

1. Antitumor Activity

Recent studies have indicated that compounds similar to this compound may exhibit antitumor properties. For instance, certain steroid esters have been shown to inhibit cancer cell growth in various assays:

| Cell Line | IC50 (μg/mL) | Reference |

|---|---|---|

| HeLa (Cervical) | 114 ± 5 | |

| PC3 (Prostate) | 137 ± 18 | |

| MCF7 (Breast) | 172 ± 15 | |

| Caco2 (Colon) | 353 ± 19 |

These findings suggest that this compound may have potential as a therapeutic agent against specific cancer types.

2. Lipid Metabolism and Cardiovascular Health

Cholesterol esters, including derivatives like this compound, play crucial roles in lipid metabolism. They are involved in the assembly of lipoproteins and cholesterol transport within the body. The cholesteryl ester transfer protein (CETP) mediates the exchange of cholesteryl esters between lipoproteins, influencing cardiovascular health:

- High levels of CETP are associated with increased atherogenicity of lipoproteins, which can lead to coronary heart disease .

- Alterations in cholesteryl ester profiles can affect the development of lipid-laden foam cells, contributing to atherosclerosis .

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several pathways have been identified:

- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through pathways involving PARP and caspase activation .

- Gene Expression Modulation : Treatment with certain sterols has been linked to changes in gene expression profiles that regulate cellular proliferation and survival .

Case Studies

A review of bioactive compounds related to cholesterol derivatives highlights their pharmacological properties:

Propiedades

IUPAC Name |

[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H54O2/c1-21(2)9-8-10-23(5)27-13-14-28-26-12-11-24-20-25(34-30(33)19-22(3)4)15-17-31(24,6)29(26)16-18-32(27,28)7/h11,21-23,25-29H,8-10,12-20H2,1-7H3/t23-,25+,26?,27-,28?,29?,31+,32-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVAWHHNNDOXDU-PNJUYXLKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CC(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H54O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40961621 | |

| Record name | Cholest-5-en-3-yl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41328-97-6 | |

| Record name | Cholest-5-en-3beta-yl isovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041328976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-en-3-yl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholest-5-en-3β-yl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.